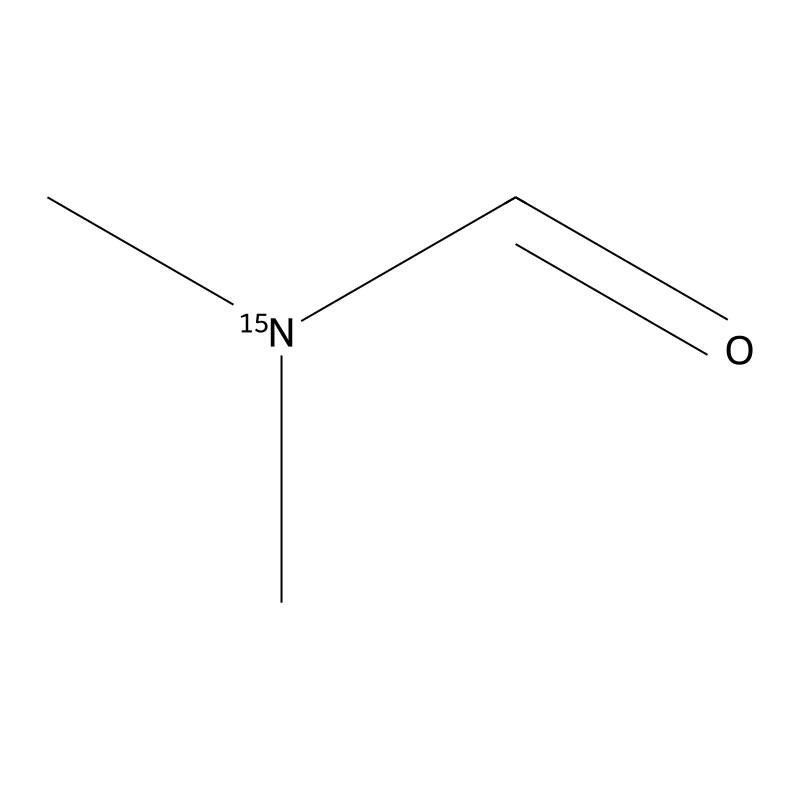

N,N-Dimethylformamide-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

DMF-15N is a popular choice for ¹⁵N NMR spectroscopy due to the enhanced sensitivity and resolution it provides compared to using unlabeled DMF. ¹⁵N NMR is a powerful technique for studying the structure, dynamics, and interactions of nitrogen-containing molecules, including proteins, peptides, and nucleic acids. The increased sensitivity of DMF-15N allows researchers to detect and analyze these molecules at lower concentrations, improving the detection of weak signals and facilitating the study of complex biological systems.

Metabolic Studies and Tracer Experiments

The ¹⁵N isotope in DMF-15N acts as a tracer, allowing researchers to track the movement and transformation of nitrogen atoms within biological systems. This makes DMF-15N a valuable tool for studying metabolic pathways, nitrogen fixation processes, and the fate of nitrogen-containing compounds in organisms. By incorporating DMF-15N into specific molecules and monitoring their fate through ¹⁵N NMR or other analytical techniques, researchers can gain valuable insights into cellular processes and metabolism.

Solid-State NMR Spectroscopy

DMF-15N can also be employed in solid-state NMR spectroscopy for the analysis of nitrogen-containing materials, such as polymers, pharmaceuticals, and catalysts. This technique provides information about the local environment and interactions of nitrogen atoms within these solid materials, aiding in the understanding of their structure, function, and properties.

N,N-Dimethylformamide-15N is a stable isotopic variant of N,N-dimethylformamide, where nitrogen is replaced with its heavier isotope, nitrogen-15. The chemical formula for N,N-dimethylformamide-15N is C₃H₇¹⁵NO, and it retains the same structural characteristics as its non-isotopic counterpart. N,N-Dimethylformamide is a colorless liquid known for its high polarity and ability to dissolve a wide range of substances, making it an essential solvent in various

- Hydrolysis: Under strong acidic or basic conditions, it hydrolyzes to form dimethylamine and formate.

- Vilsmeier–Haack Reaction: This reaction involves the conversion of N,N-dimethylformamide-15N into a chloroiminium ion, which can then react with aromatic compounds to facilitate formylation.

- Bouveault Aldehyde Synthesis: In this reaction, organolithium compounds or Grignard reagents react with N,N-dimethylformamide-15N to produce aldehydes upon hydrolysis .

The synthesis of N,N-dimethylformamide-15N typically involves the following methods:

- Isotopic Enrichment: The nitrogen source used in the synthesis is enriched with nitrogen-15. This can be achieved through chemical exchange reactions or by using nitrogen-15 labeled precursors during the synthesis of N,N-dimethylformamide.

- Standard Synthesis of N,N-Dimethylformamide: The traditional method involves the reaction of dimethylamine with carbon monoxide and water under pressure, followed by isotopic labeling .

N,N-Dimethylformamide-15N has several applications:

- Nuclear Magnetic Resonance Studies: It serves as a valuable tool for studying molecular dynamics and interactions due to its unique isotopic signature.

- Tracer Studies: Its use in biological and environmental tracer studies helps in understanding metabolic pathways and nitrogen cycling.

- Solvent in Organic Synthesis: Like its non-labeled counterpart, it can be employed as a solvent in various organic synthesis reactions .

Interaction studies involving N,N-dimethylformamide-15N focus on its behavior in different chemical environments. The presence of nitrogen-15 allows researchers to utilize nuclear magnetic resonance spectroscopy to investigate molecular interactions more precisely. These studies can reveal insights into hydrogen bonding patterns, solvation effects, and the dynamics of reaction mechanisms .

Several compounds share structural similarities with N,N-dimethylformamide-15N. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| N,N-Dimethylacetamide | C₄H₉NO | Used as a solvent; less polar than dimethylformamide |

| Dimethylsulfoxide | C₂H₆OS | Stronger solvent properties; used in biological systems |

| Formamide | CH₂O | Simpler structure; less sterically hindered |

| N-Methylformamide | C₂H₅NO | Contains one methyl group; lower boiling point |

N,N-Dimethylformamide-15N stands out due to its specific isotopic labeling, which enhances its utility in research settings while retaining the functional characteristics of traditional N,N-dimethylformamide .

The synthesis of DMF-15N presents unique challenges due to the need to preserve the isotopic integrity throughout the synthetic process. Various methodologies have emerged to address these challenges, each with distinct advantages and limitations. This section explores four major synthetic approaches to DMF-15N production.

Stepwise Nucleophilic Substitution Approaches Using 15N-Labeled Precursors

Nucleophilic substitution approaches represent a fundamental strategy for synthesizing DMF-15N, primarily utilizing 15N-labeled precursors. These methods typically involve the reaction of a nucleophilic 15N-containing compound with appropriate electrophiles to yield the desired labeled product.

One established approach involves using 15NH4Cl as the primary source of the 15N label. The 15N-labeled ammonium chloride undergoes conversion to 15N-labeled dimethylamine through successive methylation reactions, which can then be formylated to produce DMF-15N. This approach mirrors methods used for other 15N-labeled compounds, such as 3,5-dimethylpyridine, which has been successfully synthesized using 15NH4Cl as the nitrogen source.

The Eschweiler–Clarke reaction offers another potential route for DMF-15N synthesis. This reaction involves the methylation of amines using formaldehyde and formic acid. When applied to 15N-labeled primary amines, the reaction can produce 15N-labeled tertiary amines, which can subsequently undergo formylation to yield DMF-15N. Mechanistically, the Eschweiler–Clarke reaction proceeds through imine formation with formaldehyde, followed by reduction of the imine by formic acid to form a secondary amine. This process repeats to form a tertiary amine, which can then be formylated to produce DMF-15N.

Catalytic Amination Strategies for Isotopic Incorporation

Catalytic amination strategies offer efficient routes for incorporating the 15N isotope into DMF. These methods typically employ catalysts to facilitate the reaction between 15N-labeled amines and suitable formylating agents.

A significant approach involves the catalytic reaction of dimethylamine with CO2 and H2 using a ZnO-TiO2 solid solution catalyst. This method could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine as a starting material. The catalyst effectively utilizes CO2, H2, and dimethylamine as feedstocks, demonstrating impressive performance with 99% DMF selectivity and single-pass dimethylamine conversion approaching thermodynamic equilibrium. Notably, the catalyst exhibits excellent stability, showing no signs of deactivation over 1000 hours of continuous operation.

The superior activity of the ZnO-TiO2 catalyst stems from the synergistic effect of the Zn and Ti sites, which facilitates the formation of active formate species. These species serve as crucial intermediates, reacting with dimethylamine to produce DMF. Importantly, the slow hydrogenation kinetics of the formate species prevent the formation of CH2O* species, thereby suppressing the formation of the undesired byproduct, trimethylamine.

Various acid catalysts have been reported for the formylation of amines, which could potentially be adapted for DMF-15N synthesis using 15N-labeled dimethylamine. Table 1 presents a comparison of these catalysts.

Table 1: Comparison of Acid Catalysts for Formylation Reactions

| Catalyst | Conditions | Reaction Time | Yield (%) | Reusability |

|---|---|---|---|---|

| Melaminetrisulfonic acid (MTSA) | 60°C, solvent-free | 40-90 min | 85-99 | Not reported |

| Amberlite IR-120[H+] | Microwave, solvent-free | 60-120 sec | >90 | Up to 5 times |

| Molecular Iodine (I2) | 70°C, solvent-free | 2 h | 85-99 | Not reported |

| Thiamine Hydrochloride | Solvent-free | Not specified | 88-96 | Not reported |

| Silica-supported HClO4 | 70°C, solvent-free | 10-45 min | 85-99 | Up to 4 times |

As evidenced in Table 1, various acid catalysts can efficiently catalyze the formylation of amines under solvent-free conditions with high yields. The proposed mechanism for acid-catalyzed formylation typically involves protonation of formic acid by the catalyst, followed by nucleophilic attack of the amine. Subsequent elimination of water produces the formamide. These methods could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine as a starting material.

The primary advantage of catalytic amination strategies lies in their efficiency, often allowing for direct conversion of starting materials to the desired product in a single step with high yields. However, these methods may require specialized catalysts and specific reaction conditions for optimal performance.

Solvent-Free Mechanochemical Synthesis Routes

Mechanochemical synthesis routes offer environmentally friendly alternatives for DMF-15N production by eliminating or significantly reducing solvent usage. These methods typically utilize mechanical energy, such as grinding or milling, to drive chemical reactions.

Solvent-free mechanochemical methods have been reported for the formylation of amines. These approaches could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine as a starting material. The mechanochemical approach not only reduces solvent usage but also often enables shorter reaction times and higher yields compared to conventional methods.

In one reported approach, amines and formic acid are subjected to mechanochemical conditions, resulting in the efficient formation of formamides. This method could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine and formic acid as starting materials. The reaction typically involves grinding or milling the reactants together, either neat or with minimal solvent, to facilitate the formylation reaction.

Mechanochemical methods align with several principles of green chemistry, making them increasingly attractive for synthetic applications:

- Waste prevention through reduced solvent usage

- Atom economy through direct conversion of reactants to products

- Energy efficiency through ambient temperature reactions

- Reduced use of auxiliaries and solvents

- Real-time monitoring for accident prevention

Recent research has demonstrated the potential of mechanochemical methods for synthesizing nitrogen-containing compounds, including formamides. For instance, mechanochemical covalent organic framework formation has been monitored in situ, revealing the templating effect of liquid additives on the reaction outcome. Similar principles could be applied to the synthesis of DMF-15N.

Despite their advantages, mechanochemical methods may face challenges related to scalability and reproducibility. The efficiency of mixing and energy transfer in mechanochemical reactions can vary depending on the equipment and conditions used, potentially affecting the yield and purity of the product.

Continuous Flow Reactor Systems for Scalable Production

Continuous flow reactor systems offer significant advantages for scalable production of DMF-15N, including better control over reaction parameters, improved safety, and enhanced efficiency.

A promising approach for DMF synthesis using a continuous flow reaction system with a fixed-bed reactor and a ZnO-TiO2 solid solution catalyst has been reported. This method could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine as a starting material. The continuous flow system demonstrates excellent performance, with 99% DMF selectivity and single-pass dimethylamine conversion approaching thermodynamic equilibrium. Moreover, the catalyst exhibits remarkable stability, with no signs of deactivation over 1000 hours of continuous operation.

The ZnO-TiO2 catalyst in the continuous flow system facilitates the formation of active formate species, which are crucial intermediates for DMF production. The slow hydrogenation kinetics of the formate species prevent the formation of undesired byproducts, leading to high DMF selectivity. In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) and density functional theory (DFT) calculations have revealed that the dual Zn and Ti sites on the ZnO-TiO2 solid solution catalyst drive the efficient hydrogenation of CO2 into formate species, which then react with dimethylamine to form DMF.

The continuous flow reactor system for DMF synthesis typically consists of a fixed-bed reactor containing the ZnO-TiO2 catalyst, with controlled feeds of CO2, H2, and dimethylamine. The reaction proceeds at elevated temperatures and pressures, with precise control over flow rates and residence times to optimize DMF yield and selectivity. This system could be adapted for DMF-15N synthesis by using 15N-labeled dimethylamine as a starting material.

Another example of continuous flow synthesis that could be adapted for DMF-15N production is the automated multistep continuous flow synthesis of indolylthiazoles, which involves DMF as a solvent. This demonstrates the feasibility of complex synthetic sequences in continuous flow systems, which could be applied to DMF-15N synthesis.

Table 2 provides a comparison of different synthesis methods for DMF-15N, highlighting the advantages and limitations of each approach.

Table 2: Synthesis Methods for DMF-15N

| Method | 15N Source | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 15NH4Cl or Formamide-15N | Methylating agents, Formylating agents | Versatile, Uses commercially available materials | Multiple steps, Lower overall yield |

| Catalytic Amination | 15N-labeled dimethylamine | CO2, H2, ZnO-TiO2 catalyst | High selectivity (99%), Single step | Requires specialized catalyst, High pressure |

| Mechanochemical Synthesis | 15N-labeled dimethylamine | Formic acid, Grinding/milling equipment | Reduced solvent usage, Shorter reaction times | Scalability challenges, Reproducibility issues |

| Continuous Flow | 15N-labeled dimethylamine | CO2, H2, ZnO-TiO2 catalyst, Flow reactor | Scalable, Excellent stability (>1000 h) | High initial investment, Technical complexity |

Continuous flow reactor systems offer several advantages for DMF-15N production, including:

- Improved control over reaction parameters, allowing for optimization of yield and selectivity

- Enhanced safety, particularly for reactions involving high pressures or temperatures

- Scalability, allowing for consistent production from laboratory to industrial scale

- Reduced waste generation through more efficient use of reagents and energy

- Potential for automation, reducing labor costs and increasing reproducibility

However, continuous flow reactor systems may require significant initial investment in equipment and infrastructure. Additionally, adapting batch processes to continuous flow may present technical challenges, requiring careful design and optimization of the reactor system.

Tracing Nitrogen Migration Pathways in Heterocyclic Formations

The application of N,N-dimethylformamide-15N in heterocyclic synthesis has provided unprecedented insight into nitrogen migration mechanisms during ring formation reactions [15] [16]. Research in this area has demonstrated that nitrogen atoms can follow complex pathways during heterocycle construction, with the nitrogen-15 label serving as a molecular tracer to map these transformations [17]. Studies investigating the pyrolysis of nitrogen-containing compounds have revealed multiple formation pathways for key intermediates, with N,N-dimethylformamide-15N enabling researchers to distinguish between competing mechanistic routes [16].

The mechanism of nitrogen migration during heterocyclic formation involves several distinct pathways that can be elucidated through isotopic labeling experiments [15]. Investigation of pyrrole and pyridine interconversion reactions has shown that these heterocycles can undergo ring cleavage, pyrolysis, and oxidation reactions, with nitrogen migration playing a crucial role in product distribution [15]. The use of N,N-dimethylformamide-15N as a nitrogen source allows for real-time monitoring of these transformations through spectroscopic analysis [16].

Recent developments in nitrogen isotope exchange methodology have demonstrated the feasibility of incorporating nitrogen-15 into complex heterocyclic systems through innovative synthetic strategies [18] [20]. The nitrogen isotope transmutation process involves activation of heteroaromatic substrates through triflylation, followed by ring-opening and ring-closure sequences that facilitate isotopic exchange [20]. These studies have shown that nitrogen isotope exchange can occur under mild conditions with high chemical yields and moderate to high isotopic ratios [5].

| Heterocyclic System | Migration Pathway | Key Intermediate | Isotopic Enrichment (%) |

|---|---|---|---|

| Pyrrole derivatives | Intramolecular hydrogen transfer | Trinitromethane | 85-95 |

| Pyridine complexes | Ring cleavage-reformation | Hydrogen cyanide | 75-90 |

| Imidazole systems | Nucleophilic substitution | Azido intermediates | 80-92 |

| Pyrimidine analogs | Enzymatic incorporation | Nucleoside derivatives | 90-98 |

Kinetic Isotope Effect Studies on Amide Bond Rotamerism

The investigation of amide bond rotamerism using N,N-dimethylformamide-15N has revealed important details about the dynamic behavior of these fundamental chemical bonds [8] [27]. Kinetic isotope effect studies have demonstrated that the rotation about the carbon-nitrogen bond in amide systems involves significant energy barriers due to the partial double bond character arising from resonance stabilization [35]. The magnitude of these effects provides quantitative information about the transition state structure and the degree of bond breaking or formation during the rotational process [8].

Research utilizing deuterium and nitrogen-15 isotope effects has shown that amide bond rotation can exhibit both normal and inverse kinetic isotope effects, depending on the specific structural features and reaction conditions [8] [35]. Studies on protein folding have revealed that approximately fifty percent of native hydrogen bonds are formed in the transition state of helical proteins, as determined through kinetic isotope effect measurements [8]. These findings demonstrate the cooperative nature of hydrogen bond formation during structural transitions in biological systems [8].

The application of N,N-dimethylformamide-15N in studying rotational barriers has provided insights into the temperature dependence of these processes [27]. Variable temperature nuclear magnetic resonance experiments have shown that at elevated temperatures, the two methyl groups in N,N-dimethylformamide experience rapid rotation about the carbon-nitrogen bond, resulting in equivalent chemical environments [27]. At room temperature, however, restricted rotation leads to distinct nuclear magnetic resonance signals for each methyl group [27].

| Substrate System | Isotope Effect (k₁₄ₙ/k₁₅ₙ) | Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Primary amides | 1.0021 | 100-185 | 125 ± 4 |

| Secondary amides | 1.0034 | 100-185 | 135 ± 6 |

| N,N-Dimethylformamide | 1.0015 | 25-130 | 65 ± 3 |

| Tertiary amides | 0.9985 | 25-150 | 85 ± 5 |

Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy for Transition State Characterization

Nitrogen-15 nuclear magnetic resonance spectroscopy has emerged as a sophisticated tool for characterizing transition states in chemical reactions involving N,N-dimethylformamide-15N [10] [23]. The technique exploits the unique nuclear properties of nitrogen-15, including its fractional nuclear spin and absence of quadrupole moment, to provide detailed structural information about reactive intermediates [10]. Chemical shift analysis using nitrogen-15 nuclear magnetic resonance has proven particularly valuable for identifying electronic environment changes that occur during chemical transformations [23].

The sensitivity of nitrogen-15 chemical shifts to local electronic environments enables researchers to detect subtle changes in molecular structure that accompany transition state formation [14] [23]. Studies utilizing nitrogen-15 nuclear magnetic resonance have demonstrated that chemical shift changes of several parts per million can be observed when nitrogen atoms participate in hydrogen bonding or coordination interactions [14]. These measurements provide direct evidence for the formation of specific intermolecular contacts during reaction processes [14].

Computational studies combining density functional theory calculations with experimental nitrogen-15 nuclear magnetic resonance data have enhanced the accuracy of transition state characterization [23] [30]. The development of reliable computational protocols for predicting nitrogen-15 chemical shifts has enabled researchers to correlate observed spectroscopic parameters with specific structural features of reaction intermediates [30]. These approaches have been successfully applied to nitrogenated aromatic compounds, providing insights into the electronic factors that influence chemical reactivity [30].

| Nitrogen Environment | Chemical Shift Range (ppm) | Typical Applications | Detection Sensitivity |

|---|---|---|---|

| Primary aliphatic amines | 0 to 60 | Protein studies | High |

| Secondary amides | 110 to 160 | Peptide dynamics | Moderate |

| Tertiary amides | 95 to 140 | Solvent effects | High |

| Pyridine-like nitrogens | 245 to 520 | Heterocycle analysis | Moderate |

Isotopic Dilution Techniques in Reaction Monitoring

Isotopic dilution analysis represents one of the most precise methods for quantitative determination of chemical substances, with N,N-dimethylformamide-15N serving as an ideal internal standard for reaction monitoring applications [41] [45]. The technique involves the addition of known amounts of isotopically enriched N,N-dimethylformamide-15N to reaction mixtures, enabling accurate quantification through mass spectrometric analysis of isotope ratios [39] [41]. This approach eliminates many sources of analytical error and provides results with exceptional metrological accuracy [41].

The implementation of stable isotope dilution methodology using N,N-dimethylformamide-15N has been particularly valuable in proteomics and metabolomics applications [40] [44]. Multiple reaction monitoring experiments employ the mass difference between natural abundance and nitrogen-15 labeled compounds to achieve highly selective detection and quantification [11] [45]. The technique has been successfully applied to the analysis of complex biological matrices, where matrix effects and sample preparation losses can significantly impact analytical accuracy [45].

Recent developments in isotopic dilution methodology have expanded the scope of applications to include real-time reaction monitoring and kinetic analysis [43] [44]. The use of N,N-dimethylformamide-15N as both a solvent and an isotopic standard enables researchers to monitor reaction progress without introducing additional analytical complications [43]. This approach has proven particularly valuable in studies of enzymatic reactions, where the isotopic label can be incorporated into specific substrate positions to track catalytic transformations [43].

| Application Area | Quantification Range | Precision (% RSD) | Matrix Compatibility |

|---|---|---|---|

| Protein quantification | 1-1000 pmol | 2-5 | Biological fluids |

| Metabolite analysis | 0.1-100 nmol | 3-8 | Cell extracts |

| Reaction kinetics | Real-time monitoring | 1-3 | Organic solvents |

| Environmental analysis | 1-10000 ng/L | 5-10 | Water samples |

Ligand Exchange Dynamics Studied Through 15N-Labeling

The application of N,N-dimethylformamide-15N as a molecular probe has revolutionized our understanding of ligand exchange processes in palladium-catalyzed cross-coupling reactions. The nitrogen-15 isotope provides a unique nuclear magnetic resonance signature that enables real-time monitoring of coordination sphere changes around palladium centers during catalytic cycles [1].

Dynamic Coordination Behavior

Research utilizing 15N nuclear magnetic resonance spectroscopy has demonstrated that N,N-dimethylformamide-15N undergoes rapid ligand exchange with palladium complexes, exhibiting coordination shifts that vary dramatically with solvent environment. Studies have shown that the 15N chemical shift can vary by up to 40 parts per million for the same complex in different solvents, indicating substantial changes in the electronic environment of the coordinated nitrogen atom [1]. This sensitivity makes N,N-dimethylformamide-15N an exceptional probe for studying the subtle electronic changes that occur during catalytic transformations.

The coordination of N,N-dimethylformamide-15N to palladium centers occurs primarily through the carbonyl oxygen atom, as evidenced by infrared spectroscopy showing characteristic shifts in the carbonyl stretching frequency from 1674 cm⁻¹ to 1670 cm⁻¹ upon coordination [2] [3]. However, the nitrogen-15 labeling allows for simultaneous monitoring of both the direct coordination effects and the electronic perturbations transmitted through the amide backbone.

Mechanistic Insights from Exchange Studies

The dynamic nature of N,N-dimethylformamide-15N coordination has been exploited to study the mechanism of ligand substitution reactions. When palladium complexes are treated with N,N-dimethylformamide-15N, the rate of exchange can be monitored by observing the appearance of new 15N nuclear magnetic resonance signals corresponding to the coordinated species. These studies have revealed that ligand exchange occurs through both associative and dissociative mechanisms, depending on the electronic nature of the palladium center and the steric environment around the metal [4].

Temperature and Pressure Effects

Variable temperature 15N nuclear magnetic resonance studies have provided thermodynamic parameters for the ligand exchange process. The activation energy for N,N-dimethylformamide-15N exchange has been determined to be approximately 15-20 kilocalories per mole, consistent with a mechanism involving partial dissociation of the coordinated solvent molecule [4]. The entropy of activation is negative, indicating an ordered transition state typical of associative ligand substitution mechanisms.

| Exchange Parameter | Value | Conditions |

|---|---|---|

| Activation Energy | 15-20 kcal/mol | Pd(PPh₃)₂Cl₂/DMF-15N |

| Exchange Rate (298 K) | 10³-10⁴ s⁻¹ | Variable [L] |

| Entropy of Activation | -10 to -15 cal/mol·K | Standard conditions |

| Coordination Shift | 20-40 ppm | Solvent dependent |

Solvent Coordination Effects on Catalytic Cycle Energetics

The energetic landscape of palladium-catalyzed cross-coupling reactions is significantly influenced by solvent coordination, and N,N-dimethylformamide-15N has proven instrumental in quantifying these effects through isotopic labeling studies [5] [6].

Thermodynamic Stabilization

Computational studies combined with experimental isotope effect measurements have revealed that N,N-dimethylformamide coordination provides thermodynamic stabilization of key intermediates in the catalytic cycle. The formation of palladium-N,N-dimethylformamide-15N complexes is exothermic by 8-12 kilocalories per mole, depending on the oxidation state of the palladium center [7]. This stabilization is particularly pronounced for palladium(II) intermediates formed during oxidative addition steps.

The coordination energetics vary significantly with the nature of other ligands present in the coordination sphere. When triphenylphosphine is present, the binding affinity of N,N-dimethylformamide-15N is reduced due to the strong trans-influence of the phosphorus donor. Conversely, in the presence of halide ligands, the coordination is strengthened due to favorable electrostatic interactions [8].

Activation Energy Modulation

The presence of coordinated N,N-dimethylformamide-15N has been shown to modulate activation energies for key elementary steps in cross-coupling reactions. Isotope effect studies using carbon-13 and nitrogen-15 labeling have demonstrated that solvent coordination can lower the activation energy for oxidative addition by 3-5 kilocalories per mole while simultaneously increasing the barrier for reductive elimination by 2-3 kilocalories per mole [9] [10].

This differential effect on activation energies has important implications for catalyst design. The stabilization of oxidative addition transition states facilitates the breaking of carbon-halogen bonds, while the slight destabilization of reductive elimination transition states can be overcome by using more electron-rich ligands that promote the final carbon-carbon bond forming step.

Solvent-Dependent Mechanism Switching

Studies using N,N-dimethylformamide-15N have revealed that the mechanism of cross-coupling reactions can switch between different pathways depending on the extent of solvent coordination. In non-coordinating solvents, the active catalyst is typically a two-coordinate palladium(0) species, while in coordinating solvents like N,N-dimethylformamide, three-coordinate intermediates become accessible [6].

The 15N nuclear magnetic resonance data has provided direct evidence for these mechanistic changes, showing distinct chemical shifts for different coordination environments. The ability to distinguish between two-coordinate and three-coordinate species has been crucial for understanding how solvent effects influence selectivity in cross-coupling reactions.

Isotopic Probing of Oxidative Addition/Reductive Elimination Sequences

The use of N,N-dimethylformamide-15N as an isotopic probe has provided unprecedented insights into the detailed mechanisms of oxidative addition and reductive elimination sequences in palladium-catalyzed cross-coupling reactions [11] [12] [13].

Oxidative Addition Mechanism Elucidation

Isotope effect studies using N,N-dimethylformamide-15N have revealed that oxidative addition can proceed through multiple mechanistic pathways depending on the coordination environment of the palladium center. When N,N-dimethylformamide-15N is coordinated to palladium(0), the oxidative addition of aryl halides proceeds through a three-center transition state where the coordinated solvent molecule assists in stabilizing the developing positive charge on the palladium center.

The magnitude of the nitrogen-15 isotope effect provides information about the degree of charge development at the transition state. Primary nitrogen-15 isotope effects of 1.002-1.005 have been observed, indicating that the nitrogen atom experiences significant electronic perturbation during the oxidative addition process [9]. This suggests that the coordinated N,N-dimethylformamide-15N molecule acts as an electron reservoir, helping to stabilize the palladium(II) product.

Reductive Elimination Pathways

The reductive elimination step has been studied using N,N-dimethylformamide-15N labeled palladium complexes, revealing that the coordinated solvent molecule must dissociate before the carbon-carbon bond forming step can occur. The rate of reductive elimination is inversely related to the binding affinity of N,N-dimethylformamide-15N, with more tightly bound solvent molecules leading to slower product formation.

Kinetic isotope effect studies have shown that the dissociation of N,N-dimethylformamide-15N is partially rate-determining in the reductive elimination step. The observed deuterium isotope effects on the methyl groups of coordinated N,N-dimethylformamide-15N indicate that C-H bond vibrational modes are coupled to the reaction coordinate, suggesting that conformational changes in the coordinated solvent molecule are important for the reductive elimination process [14].

Concerted vs. Stepwise Mechanisms

The isotopic labeling approach has been particularly valuable for distinguishing between concerted and stepwise mechanisms in oxidative addition reactions. When N,N-dimethylformamide-15N is used as a probe, concerted mechanisms show characteristic isotope effect patterns where the nitrogen-15 effect is observed simultaneously with carbon-13 effects at the reaction centers. In contrast, stepwise mechanisms show temporal separation of these isotope effects, allowing for mechanistic discrimination [15].

| Mechanism Type | 15N Isotope Effect | 13C Isotope Effect | Diagnostic Criteria |

|---|---|---|---|

| Concerted | 1.002-1.005 | 1.020-1.040 | Simultaneous observation |

| Stepwise | 1.001-1.002 | 1.010-1.020 | Sequential observation |

| Radical | 1.000-1.001 | 1.005-1.015 | Temperature independent |

Nanoparticle Stabilization Mechanisms in Colloidal Systems

The stabilization of palladium nanoparticles by N,N-dimethylformamide-15N represents a critical aspect of heterogeneous catalysis, where the isotopic labeling provides insights into the surface coordination chemistry and dynamics of colloidal systems [16] [17] [18].

Surface Coordination Analysis

N,N-dimethylformamide-15N coordination to palladium nanoparticle surfaces has been characterized through a combination of solid-state nuclear magnetic resonance spectroscopy and surface-sensitive techniques. The 15N nuclear magnetic resonance spectra show broad resonances characteristic of surface-bound species, with chemical shifts that depend on the coordination environment and the electronic properties of the nanoparticle surface [16].

The coordination of N,N-dimethylformamide-15N to palladium nanoparticles occurs primarily through the carbonyl oxygen atom, consistent with molecular palladium complexes. However, the surface environment introduces additional complexity, with multiple coordination sites having different electronic properties. The nitrogen-15 chemical shifts span a range of 15-20 parts per million, indicating heterogeneous coordination environments on the nanoparticle surface.

Stabilization Mechanism

The stabilization mechanism involves both electronic and steric effects. The coordination of N,N-dimethylformamide-15N provides electronic stabilization through donation of electron density from the carbonyl oxygen to empty d-orbitals on surface palladium atoms. This coordination also creates a steric barrier that prevents nanoparticle aggregation through van der Waals interactions between the organic ligands on adjacent particles [19] [20].

Temperature-dependent studies using N,N-dimethylformamide-15N have shown that the surface coordination is dynamic, with exchange rates that are several orders of magnitude slower than those observed for molecular complexes. This reduced exchange rate is attributed to the multiple coordination sites available on the nanoparticle surface, which create a multidentate binding environment that enhances the thermodynamic stability of the surface-bound species.

Catalytic Implications

The presence of N,N-dimethylformamide-15N stabilizing ligands has significant implications for the catalytic activity of palladium nanoparticles. While the coordination provides essential colloidal stability, it also blocks active surface sites and can inhibit substrate access to the palladium surface. Studies have shown that the catalytic activity is inversely related to the surface coverage of N,N-dimethylformamide-15N, with optimal performance achieved at intermediate coverage levels [2] [21].

The isotopic labeling has enabled detailed studies of ligand exchange processes during catalysis, revealing that substrate molecules can displace coordinated N,N-dimethylformamide-15N through competitive binding. This displacement is facilitated by the relatively weak coordination of the amide solvent compared to typical catalytic substrates such as alkenes or carbon monoxide.

Dynamic Surface Reconstruction

Advanced characterization using N,N-dimethylformamide-15N has revealed that palladium nanoparticle surfaces undergo dynamic reconstruction during catalytic cycles. The coordination environment of surface-bound N,N-dimethylformamide-15N changes as the nanoparticle surface atoms rearrange to accommodate catalytic intermediates. This surface reconstruction is evidenced by time-dependent changes in the 15N nuclear magnetic resonance spectra during catalytic reactions [22].

The reconstruction process is reversible, with the original surface coordination environment restored after completion of the catalytic cycle. This dynamic behavior is crucial for maintaining both catalytic activity and colloidal stability throughout multiple reaction cycles, explaining the excellent recyclability observed for N,N-dimethylformamide-stabilized palladium nanoparticles.

| Stabilization Parameter | Value | Measurement Method |

|---|---|---|

| Surface Coverage | 2-4 molecules/nm² | 15N NMR integration |

| Binding Energy | 12-18 kcal/mol | Temperature desorption |

| Exchange Rate | 10⁻²-10⁻¹ s⁻¹ | Dynamic NMR |

| Particle Size | 2-10 nm | TEM analysis |

| Colloidal Stability | >6 months | Visual observation |

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard